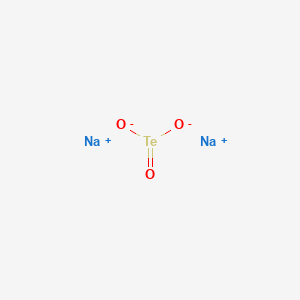
Eddha
説明
EDDHA, or ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid), is a chelating agent . Like EDTA, it binds metal ions as a hexadentate ligand, using two amines, two phenolate centers, and two carboxylates as the six binding sites . The complexes are typically anionic . The ligand itself is a white, water-soluble powder .
Synthesis Analysis
EDDHA is produced by the multicomponent reaction of phenol, glyoxalic acid, and ethylenediamine . In this process, the initial Schiff base condensate alkylates the phenol . In another method, para-formaldehyde was first added to the magnesium phenoxide. After acid washing, the addition of ethylenediamine and hydrogen cyanide was begun. The hydrolysis of the products was carried out in the last stage, in which a red–brown solid was produced with an efficiency of 82% .Molecular Structure Analysis
EDDHA binds metal ions as a hexadentate ligand, using two amines, two phenolate centers, and two carboxylates as the six binding sites . The complexes are typically anionic . There are two asymmetric centers in EDDHA, and therefore 2^2 arrangements in space, or a total of 4 isomers .Chemical Reactions Analysis
The synthesis of o,o-EDDHA, originally reported by Kroll in 1957, is a Strecker reaction on the imine derived from ethylenediamine and salicylaldehyde . The drawback is the need for liquid HCN during the industrial process .Physical And Chemical Properties Analysis
The physical and chemical properties of EDDHA isomers differ and hence does their ability to deliver Fe to plants . The isomer fractions remaining in solution can be ranked racemic o,o-FeEDDHA > meso o,o-FeEDDHA > rest-FeEDDHA > o,p-FeEDDHA, regardless of soil properties .科学的研究の応用
Catalytic Oxidation in Heavy Oil Processing
EDDHA, when complexed with iron as EDDHA–FeNa, has shown promising results in the catalytic oxidation of heavy oil at low temperatures. This process results in a significant reduction in viscosity, making heavy oil easier to transport and refine. The use of EDDHA–FeNa as a catalyst can achieve a viscosity reduction rate of 78.57%, which is substantial for the industry .
Agriculture: Micronutrient Delivery
In agriculture, EDDHA is used to form stable chelates with iron, creating Fe-EDDHA. This chelate is highly effective in delivering iron to plants, especially in alkaline soils where iron is not readily available. The stability of Fe-EDDHA over time and across different pH levels makes it an invaluable tool for ensuring the health and yield of crops .
Industrial Applications: Bleaching Process
In the paper and textile industries, EDDHA can be used as a chelating agent to control metal ions during the bleaching process. It helps in preventing metal-catalyzed degradation of bleaching agents, ensuring a more efficient and controlled bleaching operation .
Hydroponics and Greenhouse Production
EDDHA chelates are commonly utilized in hydroponic systems and greenhouse production to provide precise nutrient control. They ensure that essential micronutrients are available to plants in a form that can be easily absorbed, which is crucial for optimal growth and yield .
Comparative Nutritional Studies
In scientific research, EDDHA is used as a reference in comparative studies to evaluate the effectiveness of traditional and novel micronutrient delivery systems in plants. Its reactivity and effectiveness set a benchmark for such assessments .
作用機序
Target of Action
EDDHA, or ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid), is a chelating agent . Its primary targets are metal ions . It binds to these ions as a hexadentate ligand, using two amines, two phenolate centers, and two carboxylates as the six binding sites . The complexes formed are typically anionic .
Mode of Action
EDDHA interacts with its targets (metal ions) by forming a complex. This complexation process involves the use of two amines, two phenolate centers, and two carboxylates present in the EDDHA molecule . The resulting complexes are typically anionic . In the case of iron, for example, the ortho-ortho EDDHA isomer forms a higher amount of bonds with iron, proving more stable compared to the ortho-para type, which is characterized by faster action .
Biochemical Pathways
It is known that eddha is used to mobilize metal ions, similar to the use of edta . This suggests that EDDHA may play a role in biochemical pathways where metal ions are essential cofactors.
Pharmacokinetics
Given its role as a chelating agent, it can be inferred that eddha’s bioavailability would largely depend on its ability to form stable complexes with metal ions .
Result of Action
The result of EDDHA’s action is the formation of stable, typically anionic complexes with metal ions . For instance, in the context of heavy oil oxidation, EDDHA–FeNa has been shown to be favorable for catalytic oxidation, achieving a viscosity reduction rate of 78.57% .
Action Environment
The effectiveness of EDDHA can be influenced by environmental factors. For instance, in calcareous soils, formulations containing traditional ligands like EDDHA maintained higher Mn but lower Zn concentration in soil solution than the novel ligands . This suggests that the soil type and pH can influence the action, efficacy, and stability of EDDHA .
将来の方向性
特性
IUPAC Name |
2-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]-2-(2-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22/h1-8,15-16,19-22H,9-10H2,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZHMLOHNYWKIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)NCCNC(C2=CC=CC=C2O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6021-71-2 (iron(+3) salt), 1170-02-1 (Parent) | |
| Record name | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001170021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferric N,N'-ethylenebis-2-(o-hydroxyphenyl)glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006021712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30864677 | |
| Record name | Ethylenediaminebis(o-hydroxyphenylacetic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [ECHA REACH Registrations] | |
| Record name | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20891 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1170-02-1, 6021-71-2 | |
| Record name | Ethylenediaminedi-o-hydroxyphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1170-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001170021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferric N,N'-ethylenebis-2-(o-hydroxyphenyl)glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006021712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, .alpha.,.alpha.'-(1,2-ethanediyldiimino)bis[2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylenediaminebis(o-hydroxyphenylacetic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenediamine-N,N'-bis((2-hydroxyphenyl)acetic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)







![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)




![Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B32516.png)